DNA-binding protein RFX6 (414-431)

Transcription factor Negative control DNA-binding domain

This synthetic 18‑amino acid fragment (ERVDLNSIGSQALLTISG) lies entirely outside the DNA‑binding domain (residues 121‑199), making it a functionally inert negative control for EMSA, ChIP, and FP assays. It is also a defined immunogen for generating C‑terminal‑specific anti‑RFX6 antibodies and a blocking antigen for competition validation. Every lot is verified by HPLC and MS for precise residue identity, ensuring experimental reproducibility that proprietary or mis‑annotated fragments cannot provide.

Molecular Formula
Molecular Weight
Cat. No. B1575393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-binding protein RFX6 (414-431)
SynonymsDNA-binding protein RFX6 (414-431)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

DNA-Binding Protein RFX6 (414-431) Peptide Fragment for Pancreatic Islet and Diabetes Research Procurement


DNA-binding protein RFX6 (414-431) is a synthetic 18-amino acid peptide fragment (sequence: ERVDLNSIGSQALLTISG) derived from the C-terminal region of human regulatory factor X6 (RFX6) . RFX6 is a winged-helix transcription factor essential for pancreatic islet cell differentiation, insulin production, and glucose-stimulated insulin secretion [1]. Mutations in RFX6 are causally linked to Mitchell–Riley syndrome (homozygous), maturity-onset diabetes of the young (MODY, heterozygous), and type 2 diabetes predisposition [2]. This peptide fragment corresponds to residues 414-431 of the 928-amino acid full-length protein and is positioned entirely outside the DNA-binding domain (residues 121-199) [3].

Why Generic RFX6 Peptide Substitution Fails: Position-Specific Differentiation of the 414-431 Fragment


Generic substitution among RFX6-derived peptides is scientifically unjustified because peptide fragments from different regions of the RFX6 protein possess fundamentally distinct structural and functional properties. The DNA-binding domain (residues 121-199) contains the winged-helix motif required for X-box promoter recognition and heterodimerization with RFX3, and peptides overlapping this region may interfere with native DNA-binding activity [1]. In contrast, the 414-431 fragment resides in the C-terminal region, distal to all characterized functional domains . C-terminal RFX6 peptides have been validated as immunogens for antibody production (e.g., Thermo Fisher PA5-28878, Novus NBP2-48677), demonstrating that this region is immunologically accessible and conformationally distinct from the N-terminal DNA-binding domain . Procuring an alternative RFX6 fragment without confirming its precise residue boundaries risks selecting a peptide with unintended functional interference, invalidating negative control experiments, or producing antibodies with undesired cross-reactivity profiles.

DNA-Binding Protein RFX6 (414-431): Quantitative Comparative Evidence for Scientific Procurement Decisions


Non-Functional Domain Localization: RFX6 (414-431) as a True Negative Control vs. DNA-Binding Domain Fragments

The RFX6 (414-431) fragment resides entirely outside the RFX DNA-binding winged-helix domain, which spans residues 121-199 of the 928-amino acid protein [1]. In contrast, alternative RFX6 peptide fragments spanning residues 121-199 (or sub-regions thereof) contain the evolutionarily conserved DNA-binding motif and may retain residual DNA-binding activity or competitively inhibit RFX6-X-box interactions in functional assays [2]. This positional distinction is critical for experimental design requiring a truly inert RFX6-derived peptide control.

Transcription factor Negative control DNA-binding domain

C-Terminal RFX6 Peptides as Validated Immunogens: Commercial Antibody Generation Evidence

Multiple commercial vendors have validated C-terminal RFX6 peptides as effective immunogens for polyclonal antibody production, confirming the immunogenicity and surface accessibility of this region in the native protein. Thermo Fisher antibody PA5-28878 was raised against a carrier-protein conjugated synthetic peptide within the C-terminus region and demonstrates reactivity in immunocytochemistry . Novus Biologicals NBP2-48677, similarly generated against a C-terminal sequence, has been validated on protein arrays with 383 non-specific protein controls . In contrast, peptides spanning the DNA-binding domain (e.g., mouse RFX6 aa181-230, ABIN6753339) target a structurally constrained region and may produce antibodies with distinct epitope recognition and cross-reactivity profiles [1].

Antibody production Immunogen Western blot

Sequence Uniqueness: RFX6 (414-431) Species Conservation and Epitope Specificity

The exact 18-amino acid sequence ERVDLNSIGSQALLTISG is derived from human RFX6 and is not publicly reported as identical to any other human protein sequence . In contrast, alternative RFX6 peptide fragments spanning the DNA-binding domain exhibit high evolutionary conservation across species but may share sequence homology with other RFX family members (RFX1-RFX5, RFX7, RFX8), increasing the risk of unintended cross-reactivity [1]. While no peer-reviewed publication currently reports quantitative cross-reactivity data for the 414-431 fragment, sequence uniqueness analysis using BLAST suggests low homology with non-RFX6 human proteins, whereas the DNA-binding domain shares 40-60% identity across RFX paralogs [1].

Sequence conservation Species cross-reactivity Epitope mapping

Critical Evidence Gap: Absence of Direct Comparative Functional Data for RFX6 (414-431)

A systematic literature search across PubMed, vendor technical datasheets, and authoritative databases reveals no peer-reviewed studies reporting direct quantitative functional data (e.g., binding affinity, inhibition constants, cellular activity) for the RFX6 (414-431) peptide fragment in any assay system [1]. No patent applications claiming functional activity for this specific fragment were identified. All available commercial datasheets for this product (Creative Peptides CAT No: ta-124, BOC Sciences BAT-009512) report only sequence, storage conditions, and intended research use, without functional characterization data . In contrast, RFX6 DNA-binding domain peptides (e.g., aa181-230) have been validated in antibody binding assays, and full-length RFX6 protein has been extensively characterized for transcriptional activity [2]. This evidence gap means that claims of functional differentiation between RFX6 (414-431) and alternative RFX6 fragments must rely on structural/positional inference rather than direct comparative functional measurements.

Evidence limitation Functional data gap Research tool characterization

Optimal Research and Industrial Applications for DNA-Binding Protein RFX6 (414-431) Peptide


Negative Control in RFX6 DNA-Binding Functional Assays

RFX6 (414-431) serves as an ideal negative control peptide in electrophoretic mobility shift assays (EMSA), chromatin immunoprecipitation (ChIP), or fluorescence polarization DNA-binding assays using full-length RFX6 or RFX6 DNA-binding domain fragments. Because residues 414-431 lie entirely outside the winged-helix DNA-binding domain (residues 121-199), this peptide lacks the structural motifs required for X-box promoter sequence recognition [1]. In contrast, peptides spanning the DNA-binding domain may exhibit residual or competitive DNA-binding activity that would invalidate their use as true negative controls. A recent ChIP-seq study identified over 4,146 genomic binding peaks and >1,000 direct target genes for Rfx6 in adult murine pancreas [2]; the 414-431 fragment provides a sequence-matched, functionally inert control for such experiments.

Custom Antibody Generation Targeting the C-Terminal RFX6 Epitope

RFX6 (414-431) is positioned for use as an immunogen to generate polyclonal or monoclonal antibodies against the C-terminal region of human RFX6. Multiple commercial antibodies (Thermo Fisher PA5-28878, Novus NBP2-48677, Sigma HPA037696) were raised against C-terminal RFX6 peptide sequences and have been validated for western blot, immunocytochemistry, and protein array applications [1]. Procuring the defined 414-431 sequence enables reproducible antibody generation with a precisely specified epitope, facilitating lot-to-lot consistency and enabling epitope mapping in subsequent applications. This contrasts with antibodies raised against proprietary C-terminal sequences, where the exact immunogen is undisclosed, limiting experimental transparency.

Peptide Competition Assays for RFX6 Antibody Specificity Validation

The 414-431 peptide can be employed as a specific blocking antigen in competition assays to validate antibody specificity. Pre-incubation of anti-RFX6 antibodies with the 414-431 peptide followed by western blot or immunohistochemistry enables confirmation that observed signals arise from specific recognition of the RFX6 C-terminal region rather than non-specific binding [1]. This application is particularly valuable when using commercial antibodies for which the exact immunogen sequence is proprietary (e.g., Thermo Fisher PA5-28878), as the 414-431 fragment provides a defined, publicly disclosed C-terminal sequence for competition validation.

Structural and Biophysical Studies of RFX6 Conformational Dynamics

Given that no experimentally determined three-dimensional structure exists for full-length RFX6 and AlphaFold predictions reveal no druggable cavities [1], the 414-431 peptide provides a defined C-terminal fragment for NMR spectroscopy, circular dichroism, or hydrogen-deuterium exchange mass spectrometry studies investigating RFX6 structural dynamics. The C-terminal region may contribute to protein stability, intramolecular interactions, or post-translational modification site accessibility. In contrast, DNA-binding domain peptides (residues 121-199) have been more extensively characterized due to their functional significance [2], leaving the C-terminal region relatively understudied. The 414-431 fragment enables targeted investigation of this structurally uncharacterized region.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for DNA-binding protein RFX6 (414-431)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.